N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in recent years due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indeno-thiazole core and a benzodioxine moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the indeno-thiazole core. This can be achieved by reacting appropriate ketones with thiourea under acidic conditions to form the thiazole ring . The benzodioxine moiety is then introduced through a series of condensation reactions involving catechol derivatives and suitable carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process. Purification steps such as recrystallization and chromatography are also essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of alkylated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to the active site of the 3CL protease, thereby inhibiting the enzyme’s function and preventing viral replication . Molecular docking studies have shown that the compound fits well into the binding pockets of the protease, with key interactions occurring at the S1 and S2 sites .
Comparison with Similar Compounds
Similar Compounds
8H-Indeno[1,2-d][1,3]thiazol-2-amine: Shares the indeno-thiazole core but lacks the benzodioxine moiety.
Benzo[d]thiazol-2-ylamino derivatives: Similar in structure but with different substituents on the thiazole ring.
Uniqueness
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of both the indeno-thiazole core and the benzodioxine moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. Its ability to inhibit the 3CL protease with high specificity sets it apart as a promising candidate for antiviral drug development .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-18(15-10-23-13-7-3-4-8-14(13)24-15)21-19-20-17-12-6-2-1-5-11(12)9-16(17)25-19/h1-8,15H,9-10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWGIWBICMGMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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